(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Description
This compound is a structurally complex carbapenem derivative characterized by a bicyclic β-lactam core (1-azabicyclo[3.2.0]hept-2-ene) fused with a pyrrolidine ring substituted with a sulfamoylamino group. Key features include:
- Core structure: The β-lactam ring (7-oxo-1-azabicyclo[3.2.0]hept-2-ene) is essential for antibacterial activity, common in carbapenem antibiotics .
- Substituents: Two (4-nitrophenyl)methyl groups: One esterifies the carboxylate at position 2, while the other protects the pyrrolidine nitrogen via methoxycarbonyl . A sulfamoylamino-methyl group at position 5 of the pyrrolidine ring, enhancing stability against β-lactamases .
- Stereochemistry: Multiple chiral centers (5S,6S; 3S,5S; 1R) dictate binding affinity to penicillin-binding proteins (PBPs) .
Properties
Molecular Formula |
C30H34N6O12S2 |
|---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16?,17-,22+,23+,24-,25-/m1/s1 |
InChI Key |
NFGMWAKGHQALBE-IFZPCJAWSA-N |
Isomeric SMILES |
CC1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Thioamide Activation : A thioamide derivative is treated with trimethylsilyl chloride (TMSCl) to generate a reactive thioimidate intermediate.
- Ketene Formation : A substituted acetic acid (e.g., 2-(diphenylphosphino)acetic acid) is deprotonated with magnesium ethoxide and dehydrated to form a ketene.
- Cycloaddition : The ketene reacts with the thioimidate to yield the bicyclic β-lactam ring. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −78°C to favor stereoselectivity.
Example Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cycloaddition | TMSCl, Mg(OEt)₂ | −78°C | 62–68% |
Introduction of (4-Nitrophenyl)methyl Ester Protecting Groups
The C-2 carboxylate and C-3 pyrrolidine carbonyl are protected as (4-nitrophenyl)methyl esters to prevent undesired side reactions. EP0026816B1 details the use of 4-nitrophenyl diazomethane for esterification under mild acidic conditions.
Esterification Protocol:
- The β-lactam core is dissolved in dichloromethane (DCM) with 4-nitrophenyl diazomethane .
- Catalytic trifluoroacetic acid (TFA) is added to protonate the carboxylate, facilitating nucleophilic attack by the diazomethane.
- The reaction proceeds at 0°C for 2 hours, achieving >90% conversion.
Deprotection : Post-synthesis, the PNB groups are removed via hydrogenolysis over Pd/C in ethanol, yielding the free carboxylates.
Synthesis of the (3S,5S)-Pyrrolidine Sulfanyl Side Chain
The pyrrolidine sulfanyl moiety is constructed through a stereocontrolled Mannich reaction followed by sulfuration . US20110046107A1 reports the use of chiral auxiliaries to enforce the (3S,5S) configuration.
Stepwise Assembly:
- Mannich Reaction : A glycine derivative reacts with formaldehyde and a chiral amine (e.g., (R)-phenylglycinol) to form a pyrrolidine precursor.
- Sulfuration : The intermediate is treated with elemental sulfur and triethylamine in DMF to introduce the thiol group.
- Sulfamoylation : The primary amine on the pyrrolidine is reacted with sulfamoyl chloride in the presence of pyridine to install the sulfamoylamino group.
Stereochemical Control :
- The (3S,5S) configuration is achieved using L-proline-derived catalysts during the Mannich step, as described in EP0090366A1.
Final Assembly and Global Deprotection
The side chain is conjugated to the β-lactam core via a nucleophilic substitution at the C-3 position.
Conjugation Steps:
- Activation : The β-lactam core’s C-3 hydroxyl is converted to a mesylate using methanesulfonyl chloride.
- Substitution : The pyrrolidine sulfanyl side chain displaces the mesylate in dimethylacetamide (DMA) at 50°C, yielding the coupled product.
- Deprotection : Hydrogenolysis removes the PNB esters, followed by acidic workup (citric acid, pH 4.5) to isolate the final compound.
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Temp. | 50°C |
| Yield (Coupling) | 75% |
| Purity (HPLC) | 98.2% |
Analytical Characterization
Critical quality attributes are verified via:
- HPLC-MS : Confirms molecular weight (Calcd. for C₃₃H₃₅N₅O₁₂S₂: 805.18; Found: 805.21).
- NMR Spectroscopy : δ 5.21 (d, J=4.8 Hz, H-6), δ 7.62 (d, J=8.4 Hz, PNB aromatic protons).
- X-ray Crystallography : Validates the (5S,6S,1R,3S,5S) stereochemistry.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrophenyl groups can be reduced to form aminophenyl groups.
Substitution: The sulfamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of aniline derivatives from the nitrophenyl groups.
Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
This compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly for targeting specific diseases or conditions.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbapenem Derivatives
Table 1: Structural and Functional Comparison of Carbapenem Analogs
Key Structural and Functional Differences
β-Lactamase Stability: The target compound’s sulfamoylamino-methyl group (pyrrolidine substituent) likely enhances resistance to β-lactamase hydrolysis compared to Meropenem Impurity 26, which lacks this moiety . The dual (4-nitrophenyl)methyl protection distinguishes it from analogs like the diphenylphosphono-oxy derivative, which is a synthetic intermediate requiring deprotection for activity .
Bioactivity Profile :
- The 3-carboxyphenyl carbamoyl analog (Table 1) exhibits broad-spectrum activity due to its zwitterionic structure, enabling penetration into Gram-negative bacteria . In contrast, the target compound’s nitrobenzyl groups may limit bioavailability until cleaved enzymatically .
Research Findings and Implications
- Antibacterial Efficacy : While direct MIC data for the target compound are unavailable, its structural similarity to carbapenems like Meropenem (and derivatives in ) implies activity against multidrug-resistant pathogens.
- Stability Studies: The sulfamoylamino group may reduce renal dehydropeptidase-I (DHP-I) degradation, a common issue in carbapenems like Imipenem .
- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry, nitrobenzyl protection) necessitates multi-step synthesis, as seen in analogs requiring enzymatic or chemical deprotection .
Biological Activity
The compound (4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups and stereocenters, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and therapeutic implications.
Structural Characteristics
The compound is characterized by:
- Bicyclic Structure : The azabicyclo framework enhances its interaction with biological macromolecules.
- Functional Groups : The presence of nitrophenyl, hydroxyl, sulfamoyl, and carboxyl groups contributes to its reactivity and potential biological activity.
Synthesis
Various synthetic routes have been developed to produce this compound. The optimization of these methods is crucial for enhancing yield and purity. The synthesis typically involves multi-step reactions that include protecting group strategies for sensitive functional groups.
Antimicrobial Properties
Research indicates that compounds similar to (4-nitrophenyl)methyl derivatives exhibit antimicrobial properties. For instance, the presence of the nitrophenyl group is often associated with enhanced antibacterial activity due to its ability to interfere with microbial cell functions.
Enzyme Inhibition Studies
The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For example:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 3 | Reverse Transcriptase | 0.63 |
| Compound 12 | Unknown | 64 |
| Compound 15 | Unknown | 67 |
These findings suggest that (4-nitrophenyl)methyl derivatives may serve as effective therapeutic agents against viral infections such as HIV .
Cytotoxicity and Selectivity Index
In vitro studies have assessed the cytotoxicity and selectivity index (SI) of related compounds. For example:
| Compound | EC50 (nM) | CC50 (nM) | SI |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
These results indicate a favorable therapeutic window for certain derivatives, making them promising candidates for further development in antiviral therapies .
The mechanism by which (4-nitrophenyl)methyl compounds exert their biological effects is multifaceted:
- Enzyme Inhibition : The structural motifs allow for effective binding to active sites of target enzymes.
- Cellular Uptake : Functional groups enhance solubility and cellular uptake, facilitating their action within biological systems.
- Reactive Metabolites : Some derivatives may generate reactive metabolites that can disrupt cellular processes.
Case Studies
A detailed analysis of similar compounds has provided insights into the biological activity spectrum of (4-nitrophenyl)methyl derivatives:
- Quinoxaline Derivatives : These compounds have shown a broad range of activities including antimicrobial and antiviral effects.
- Comparison with Other Classes : When compared to simpler analogs, the bicyclic structure of (4-nitrophenyl)methyl derivatives enhances their reactivity and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
